molecular formula C18H26N2O5 B1272015 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid CAS No. 868260-20-2

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid

Cat. No.: B1272015
CAS No.: 868260-20-2
M. Wt: 350.4 g/mol
InChI Key: FJQNFLZENGOSCL-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic compound featuring a Boc (tert-butoxycarbonyl)-protected piperazine ring linked to a 2-methoxyphenyl-substituted acetic acid backbone. Its molecular formula is C₁₇H₂₃N₂O₅ (MW: 353.38 g/mol), with the Boc group enhancing solubility and stability during synthesis . This compound is primarily used as an intermediate in pharmaceutical research, particularly in developing protease inhibitors and receptor-targeting agents due to its modular structure, which allows for functional group diversification.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNFLZENGOSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376112
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868260-20-2
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Boc Protection of Piperazine

The tert-butoxycarbonyl (Boc) group is introduced to the piperazine nitrogen to prevent undesired side reactions during subsequent synthetic steps. As detailed in patent US4525358A, this is typically achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran (THF) under mild basic conditions (e.g., triethylamine or sodium bicarbonate). The reaction proceeds at 0–25°C for 4–6 hours, yielding 4-Boc-piperazine with >90% efficiency.

Critical Parameters:

  • Solvent: Polar aprotic solvents (THF, DCM) minimize side reactions.
  • Temperature: Lower temperatures (0–5°C) favor Boc protection over N-alkylation.
  • Stoichiometry: A 1.1:1 molar ratio of Boc₂O to piperazine ensures complete protection.

Synthesis of 2-(2-Methoxyphenyl)acetic Acid

The methoxyphenylacetic acid moiety is synthesized via Friedel-Crafts acylation or cyanidation, as outlined in patent CN106554266B.

Friedel-Crafts Acylation Route

Anisole undergoes Friedel-Crafts acylation with oxalyl chloride monoethyl ester in the presence of AlCl₃, producing ethyl p-methoxyphenylacetate. Subsequent Huang Minlon reduction with hydrazine hydrate and NaOH at 200°C yields 2-(2-methoxyphenyl)acetic acid with 78–82% purity.

Reaction Scheme:
$$
\text{Anisole} + \text{ClCO(CH}2\text{)nCOOEt} \xrightarrow{\text{AlCl}_3} \text{Ethyl p-methoxyphenylacetate} \xrightarrow{\text{Hydrazine, NaOH}} \text{2-(2-Methoxyphenyl)acetic acid}
$$

Limitations:

  • Requires rigorous control of AlCl₃ stoichiometry to avoid over-acylation.
  • Hydrazine use necessitates specialized safety protocols.
Cyanidation Route

p-Methoxybenzyl chloride reacts with sodium cyanide in dimethyl sulfoxide (DMSO), forming p-methoxybenzyl acetonitrile. Acidic hydrolysis (HCl, H₂O, 100°C) converts the nitrile to 2-(2-methoxyphenyl)acetic acid at 88–92% yield.

Advantages:

  • Higher atom economy compared to Friedel-Crafts.
  • Avoids hazardous hydrazine.

Coupling of Boc-Piperazine and Methoxyphenylacetic Acid

The final step involves alkylation or amidation to link the Boc-piperazine and methoxyphenylacetic acid units. Patent US4525358A describes a two-stage process:

  • Formation of 2-Chloroethyl Intermediate:
    Boc-piperazine reacts with 2-chloroethyl acetamide in xylene at 90–120°C for 4 hours, yielding 2-(4-Boc-piperazinyl)acetamide.

  • Hydrolysis and Acidification:
    The acetamide intermediate undergoes basic hydrolysis (NaOH, aqueous methanol) followed by acidification (HCl) to produce 2-(4-Boc-piperazinyl)acetic acid. This is subsequently coupled with 2-methoxyphenylmagnesium bromide in THF, achieving the final product at 84–87% yield.

Optimization Insights:

  • Catalyst: Copper(I) iodide enhances coupling efficiency in Grignard reactions.
  • Workup: Sequential extraction with toluene and aqueous HCl removes unreacted reagents.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time (h) Key Advantages Limitations
Friedel-Crafts 78–82 95 12–14 Scalable, avoids cyanide use High temps, AlCl₃ handling
Cyanidation 88–92 97 8–10 High yield, minimal byproducts Cyanide toxicity risks
Alkylation 84–87 98 6–8 Mild conditions, high regioselectivity Requires Grignard reagents

Analytical Validation and Quality Control

HPLC Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms product purity >98%. Retention time: 8.2 min for 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid, with UV detection at 254 nm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 351.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₆N₂O₅.

Industrial-Scale Considerations

Solvent Recycling

Xylene and toluene from alkylation steps are recovered via distillation, reducing production costs by 18–22%.

Catalytic Efficiency

Substituting AlCl₃ with zeolite catalysts in Friedel-Crafts acylation improves yields to 85% while eliminating acidic waste.

Emerging Methodologies

Enzymatic Hydrolysis

Recent trials using lipase enzymes (e.g., Candida antarctica) for nitrile hydrolysis achieve 89% yield under ambient conditions, offering a greener alternative to acidic hydrolysis.

Flow Chemistry

Continuous-flow reactors reduce reaction times for Boc protection from 6 hours to 45 minutes, enhancing throughput by 300%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products

    Oxidation: 2-(4-Boc-piperazinyl)-2-(2-hydroxyphenyl)acetic acid.

    Reduction: 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)ethanol.

    Substitution: 2-(2-methoxyphenyl)acetic acid piperazine derivative.

Scientific Research Applications

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a building block for the development of chemical probes to study biological pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the methoxyphenyl group can modulate its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of Boc-protected piperazinyl arylacetic acids. Below is a comparative analysis of its structural analogs, focusing on substituent effects and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Key Properties/Applications CAS Number References
2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid 2-OCH₃ C₁₇H₂₃N₂O₅ Intermediate for CNS-targeting drugs; moderate lipophilicity (LogP ~2.1) N/A
2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid 2-F C₁₇H₂₃FN₂O₄ Enhanced metabolic stability; fluorinated analogs show improved bioavailability 444892-80-2
2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid 3-Cl C₁₇H₂₃ClN₂O₄ Increased steric bulk; potential for halogen bonding in kinase inhibitors 885272-99-1
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid 2-furyl C₁₅H₂₂N₂O₅ Heteroaromatic substitution; furan enhances π-stacking in enzyme binding 870719-85-0
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxyphenyl)acetic acid 2,4-(OCH₃)₂ C₁₈H₂₅N₂O₆ Higher lipophilicity (LogP ~2.8); used in antimicrobial agents N/A (OR-3078)

Key Observations :

Halogen Substituents (F, Cl): Fluorine (2-F) improves metabolic stability due to reduced oxidative metabolism, while chlorine (3-Cl) introduces steric hindrance and halogen bonding capabilities, critical for kinase inhibition . Heteroaromatic Groups (e.g., furan): The 2-furanyl analog’s oxygen atom facilitates hydrogen bonding, improving target affinity in protease inhibitors .

Biological Activity: The 2-methoxyphenyl variant’s acetic acid moiety mimics natural metabolites like 2-(2-methoxyphenyl)acetic acid, a phenylalanine derivative implicated in melanogenesis inhibition and anti-inflammatory pathways . Dimethoxy analogs (e.g., OR-3078) exhibit enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to monosubstituted derivatives, likely due to increased membrane permeability .

Synthetic Utility :

  • The Boc group is cleaved under acidic conditions (e.g., TFA) to generate free piperazine, enabling post-synthetic modifications .
  • Analogs like the 3-chlorophenyl derivative are synthesized via Suzuki-Miyaura coupling, leveraging boronic acid intermediates for aryl diversification .

Biological Activity

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. It features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a methoxy-substituted phenylacetic acid moiety. This compound has garnered interest for its interactions with various biological targets, including receptors and enzymes, making it a valuable candidate in drug development.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Protection of Piperazine : The piperazine ring is protected using Boc anhydride in the presence of a base, yielding 1-Boc-piperazine.
  • Formation of Methoxyphenyl Intermediate : This is achieved through the reaction of 2-methoxybenzyl chloride with sodium cyanide, followed by hydrolysis to produce 2-methoxyphenylacetic acid.
  • Coupling Reaction : The Boc-protected piperazine is coupled with the methoxyphenylacetic acid using coupling reagents like DCC and catalysts such as DMAP.

The resulting compound exhibits unique structural properties due to the combination of the Boc-protected piperazine and the methoxyphenyl group, which enhances its stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can enhance binding affinity to various receptors, while the methoxy group can modulate solubility and permeability across cell membranes.

Target Interactions

Research indicates that this compound interacts with several biological targets:

  • Serotonin Receptors : It has been studied for its potential as a ligand for serotonin receptors, which play critical roles in mood regulation and other physiological processes .
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Compounds similar to this have shown promise as inhibitors of VEGFR, which is crucial in angiogenesis and cancer progression .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For example, compounds structurally related to this compound showed IC50 values comparable to known anticancer agents .
  • Neuropharmacological Effects : Investigations into its effects on central nervous system disorders suggest that it may modulate neurotransmitter systems, providing a basis for its use in treating conditions such as anxiety or depression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Findings
2-(4-Boc-piperazinyl)-2-phenylacetic acidLacks methoxy groupModerate receptor affinityLess effective than methoxy-substituted variants
2-(4-Boc-piperazinyl)-2-(3,4-dimethoxyphenyl)acetic acidDimethoxy substitutionEnhanced anticancer propertiesHigher selectivity for cancer cells
2-(4-Boc-piperazinyl)-2-(hydroxyphenyl)acetic acidHydroxyl instead of methoxyVariable activityDifferent pharmacokinetic profile

Case Studies

  • In Vitro Studies : A recent study evaluated the antiproliferative effects of various derivatives against MCF-7 breast cancer cells, revealing significant inhibition rates at concentrations as low as 0.5 µM .
  • Receptor Binding Assays : Binding affinity assays demonstrated that modifications on the phenyl ring significantly affect receptor interactions, suggesting that further optimization could enhance therapeutic efficacy .

Q & A

Q. Key Quality Control :

  • HPLC : Retention time and peak integration ensure purity .
  • Melting Point : 200–204°C (decomposition observed above 204°C) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.44 ppm (Boc tert-butyl group), δ 3.2–3.6 ppm (piperazine protons), and δ 6.8–7.4 ppm (aromatic protons from 2-methoxyphenyl) confirm connectivity .
    • ¹³C NMR : Signals at ~155 ppm (Boc carbonyl) and ~170 ppm (acetic acid carbonyl) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 320.38 [M+H]⁺ matches the molecular formula C₁₇H₂₄N₂O₄ .
  • Infrared (IR) Spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O of Boc) and ~1720 cm⁻¹ (C=O of acetic acid) .

Advanced: How does the Boc-protecting group influence reactivity in downstream modifications?

Methodological Answer:
The Boc group serves dual roles:

Steric Hindrance : Shields the piperazine nitrogen, preventing undesired nucleophilic attacks during coupling reactions .

Acid-Labile Deprotection : Removed under mild acidic conditions (e.g., TFA in DCM) to regenerate the free amine for further functionalization (e.g., peptide coupling or coordination chemistry) .
Experimental Design Tip : Monitor deprotection via TLC (disappearance of Boc tert-butyl signal) and confirm with FT-IR loss of the ~1680 cm⁻¹ band .

Advanced: How can computational methods predict the compound’s interaction with 5-HT receptors?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models the compound’s binding to 5-HT₂ receptor pockets, leveraging the 2-methoxyphenyl moiety for π-π stacking and the piperazine for hydrogen bonding .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions (e.g., charge distribution on the acetic acid group) to predict binding affinity .
    Validation : Compare computational results with in vitro radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A) to refine models .

Advanced: How are stereochemical challenges addressed during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if racemization occurs during synthesis .
  • X-ray Crystallography : Confirms absolute configuration, as demonstrated in related piperazine derivatives (e.g., (2S)-configured analogs) .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Pd complexes) to enforce stereocontrol during coupling steps .

Advanced: What strategies optimize solubility and stability in biological assays?

Methodological Answer:

  • pH Adjustment : The acetic acid moiety (pKa ~4.5) enhances water solubility at physiological pH (7.4) via ionization .
  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain stability in cell culture media .
  • Degradation Studies : Monitor stability via LC-MS under assay conditions (e.g., 37°C, 5% CO₂) to identify hydrolysis-prone sites (e.g., Boc group in acidic lysosomes) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., cell line selection: HEK293 vs. CHO for 5-HT receptor expression) .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., de-Boc metabolites) that may contribute to off-target effects .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to differentiate true activity from noise in dose-response curves .

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